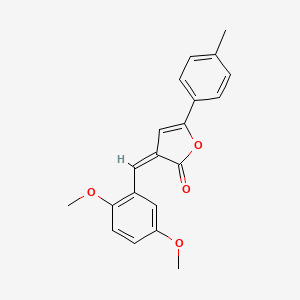
3-(2,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Furanone derivatives are synthesized through various chemical routes, often involving the formation of the furanone ring via cyclization reactions. For example, the synthesis of related compounds involves reacting halogenated precursors with arylboronic acids or aryl(trialkyl)stannanes in the presence of palladium catalysts to yield monobromo derivatives, which serve as precursors for further functionalization (Bellina, F., et al., 2001).
Molecular Structure Analysis
The molecular structure of furanone derivatives is often characterized using techniques like X-ray diffraction, revealing details about their crystal systems, space groups, and cell parameters. For instance, the structure of similar compounds shows that phenyl rings can be nearly perpendicular to the planar furanone ring, indicating significant structural rigidity and potential for diverse chemical reactivity (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanones undergo a variety of chemical reactions, reflecting their versatile chemical properties. These include addition-elimination reactions, as seen with 5-(S)-menthoxy-3,4-dihalo-2(5H)-furanones reacting with 4-nitro-O-phenylendiamine to yield novel furanone analogues (Wang Zhao-yang, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 3-(2,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is related to a class of compounds that exhibit significant reactivity due to their structural features. For instance, derivatives of 2,5-dimethoxyfuran, such as 3,4-dimethoxyfuran, have been explored for their unique properties and reactions. These compounds are known for their enhanced reactivity compared to furan itself, with increased negative partial charge at specific carbon atoms and higher acidity at the α-position, which facilitates substitution reactions with electrophilic reagents. Such characteristics make them useful for synthesizing a variety of chemically interesting and biologically relevant derivatives (Iten, Hofmann, & Eugster, 1978).
Potential Biological Activities
Research into structurally similar compounds, such as 5-arylidene-2(5H)-furanone derivatives, has revealed their potential cytotoxicity against various cancer cell lines. The introduction of specific functional groups to the arylidene moiety of furanones has been shown to enhance their cytotoxic activity, indicating the potential for such compounds to be developed into anticancer agents. This suggests that compounds like this compound could be explored for similar biological activities (Bang, Kim, Yun, & Ahn, 2004).
Aroma Compounds in Food and Beverages
The furanone family, to which this compound belongs, includes key aroma compounds in various fruits and food products. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives are considered significant flavor compounds in many fruits due to their attractive sensory properties. These compounds are synthesized through enzymatic steps in fruits or as products of the Maillard reaction, highlighting their importance in the food industry for enhancing flavor profiles (Schwab, 2013).
Antifungal and Antimicrobial Potential
Compounds with the 2,5-dihydrofuran-2-one core structure have been evaluated for their antifungal and antimicrobial activities, showing promising results against a range of pathogenic yeasts and molds. This suggests a potential application of this compound and its derivatives in developing new antifungal agents, especially against strains resistant to conventional treatments (Buchta, Pour, Kubanová, Silva, Votruba, Voprsálová, Schiller, Fáková, & Spulak, 2004).
Eigenschaften
IUPAC Name |
(3Z)-3-[(2,5-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13-4-6-14(7-5-13)19-12-16(20(21)24-19)10-15-11-17(22-2)8-9-18(15)23-3/h4-12H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRUTIWJBPIFHF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)


![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)
![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)


![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)